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molecular formula C6H8O3 B8730960 3-Methyl-4-oxopent-2-enoic acid CAS No. 53663-10-8

3-Methyl-4-oxopent-2-enoic acid

Cat. No. B8730960
M. Wt: 128.13 g/mol
InChI Key: LRRPKULXSOVRRZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06958145B2

Procedure details

Prepared from glyoxylic acid (16.1 g, 0.18 mol), 2-butanone (45.6 g, 0.63 mol) and orthophosphoric acid (30 ml). 1H n.m.r. δ (CDCl3) 2.07, s, 3H, CH3; 2.40, s, CH3; 6.57, s, 1H, H2. 13C n.m.r. δ (CDCl3): 13.2, CH3; 26.2, CH3; 125.2, C2; 152.6, C3; 171.2, C1; 199.8, C4.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-Methyl-4-oxo-2-pentenoic acid

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=O.[CH3:6][C:7](=[O:10])[CH2:8][CH3:9]>P(=O)(O)(O)O>[CH3:9][C:8]([C:7](=[O:10])[CH3:6])=[CH:2][C:1]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
45.6 g
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
3-Methyl-4-oxo-2-pentenoic acid
Type
Smiles
CC(=CC(=O)O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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